molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B052454
M. Wt: 204.19 g/mol
InChI Key: NVRYCUYVBBCXHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds structurally related to 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole, typically involves multi-component reactions, such as the reaction of primary amine, ketones, and nitrophenyl azides. Vo (2020) demonstrated the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction, providing a foundation for synthesizing similar triazole compounds (Vo, 2020).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structure of a closely related compound, 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, revealed the dihedral angles between the triazole ring and the nitro group, illustrating the planar nature of the triazole core and its substituents (Fun et al., 2011).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Opsomer et al. (2017) discussed the chemoselectivity in synthesizing 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide, highlighting the influence of reaction conditions on product formation (Opsomer, Thomas, & Dehaen, 2017).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as thermal stability and crystal structure, are crucial for their potential applications. Studies on the thermal stability and crystallography of triazole compounds provide insights into their behavior under various conditions, which is essential for their application in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole derivatives, including reactivity and potential biological activities, are of significant interest. Derivatives of 1,2,4-triazoles have been investigated for their antimicrobial, anticonvulsant, and aromatase inhibitory activities, indicating the broad utility of these compounds in chemical and pharmaceutical research (Desabattina et al., 2014; Song et al., 2016).

Scientific Research Applications

Safety And Hazards

The safety data sheet for “1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole” suggests that it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole” could involve further exploration of its synthesis, characterization, and potential applications. The catalytic reduction of 4-NP could be a promising area for future research .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYCUYVBBCXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424309
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

CAS RN

119192-09-5
Record name 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitrobenzylbromide (21.6 g, 0.1 mol) was added to a rapidly stirred suspension of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in anhydrous DMF (100 ml) and the mixture stirred at room temperature for 16 h. Ethyl acetate (400 ml) was added followed by water (250 ml) and the layers separated. The organic phase was washed with water (3×250 ml), dried (MgSO4) and evaporated. The residue was chromatographed on silica gel eluting with ethyl acetate to give the title-product (10.6 g, 52%); m.p. 98°-100° C. δ (360 MHz, CDCl3) 5.47 (2H, s, CH2) 7.40 (2H, d, J=9 Hz, Ar-H), 8.02 (1H, s, Ar-H), 8.18 (1H, s, Ar-H), 8.23 (2H, d, J=9 Hz, Ar-H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
1,2,4-triazole sodium salt
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
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Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

4-Nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g) and isopropyl alcohol (586 ml) were stirred together at reflux for 7% hours. The isopropanol solvent was replaced with water by using an azeotropic distillation procedure, in vacuo, on a Buchi rotary evaporator. The volume of the final aqueous slurry was 750 ml. 675 ml of this slurry was cooled to -2° C. and hydrochloric acid (50.8 ml, 12M) added over a few minutes. A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise, and subsurface over a 40 minute period. The temperature of the batch was kept between -2 and -1° C. during the addition and then allowed to warm to 18° C. over 30 minutes. The temperature was then increased to 28° C. and held for 1 hour and the solution treated with charcoal (4.5 g, Fisons) for 15 minutes. The charcoal was removed and the filtrate (750 ml) divided equally in two. One half of the solution was made basic with ammonia solution (22 ml) and the precipitated base collected, washed with water (2x30 ml) and dried (16 hours at 35° C. in vacuo). This gave an 83.3% yield (22.73 g) of 1-(4-nitrobenzyl)-1,2,4-triazole.
Quantity
64.22 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
586 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Srinivas, TS Rao, M Younus… - Asian Journal of …, 2012 - indianjournals.com
1-(4-Hydrozinophenyl) methyl-1, 2, 4-triazole dihydrochloride (HPT) is an intermediate for synthesis of Rizatriptan. A stability indicating Reverse Phase Ultra High Pressure Liquid …
Number of citations: 2 www.indianjournals.com

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